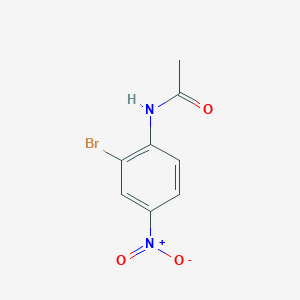

N-(2-bromo-4-nitrophenyl)acetamide

Übersicht

Beschreibung

N-(2-bromo-4-nitrophenyl)acetamide is an organic compound with the molecular formula C8H7BrN2O3. It is a yellow solid that is primarily used in organic synthesis and the preparation of various chemical libraries, particularly those related to anticancer drug analogs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-nitrophenyl)acetamide typically involves the reaction of 2-bromo-4-nitroaniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-bromo-4-nitrophenyl)acetamide undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Reduction: The nitro group can be reduced to an amine group.

Acylation: The acetamide group can participate in acylation reactions.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, tin(II) chloride, and iron powder.

Acylation: Acylation reactions typically use acyl chlorides or anhydrides in the presence of a base such as pyridine.

Major Products Formed

Nucleophilic substitution: Products include azides, thiocyanates, and methoxy derivatives.

Reduction: The major product is 2-bromo-4-aminoaniline.

Acylation: Products include various acylated derivatives depending on the acylating agent used.

Wissenschaftliche Forschungsanwendungen

Chemistry

N-(2-bromo-4-nitrophenyl)acetamide serves as a crucial building block in organic synthesis. It is utilized for:

- Synthesis of Complex Molecules : It acts as an intermediate in the production of various organic compounds.

- Preparation of Chemical Libraries : Particularly in the development of anticancer drug analogs, facilitating the exploration of new therapeutic agents.

Biology

In biological research, this compound is investigated for its potential bioactive properties:

- Antimicrobial Activity : Studies have shown that it can inhibit the growth of several bacterial and fungal species by disrupting essential cellular processes.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 2.33 µM |

| Candida albicans | 16.69 µM |

| Fusarium oxysporum | 56.74 µM |

Medicine

The compound has garnered attention for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, particularly breast cancer cell lines. The mechanism is believed to involve targeting specific molecular pathways related to cell proliferation and survival.

Case Study: Anticancer Properties

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent. The compound's ability to trigger programmed cell death was linked to its interaction with key regulatory proteins involved in the cell cycle.

Industrial Applications

Beyond research, this compound finds utility in various industrial contexts:

- Dyes and Pigments Production : Its chemical properties allow for incorporation into formulations for dyes.

- Chemical Processes : Employed in the synthesis of other industrial chemicals due to its reactivity and stability.

Wirkmechanismus

The mechanism of action of N-(2-bromo-4-nitrophenyl)acetamide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-bromo-4-nitrophenyl)acetamide: Unique due to its specific substitution pattern and functional groups.

N-(2-chloro-4-nitrophenyl)acetamide: Similar but with a chlorine atom instead of bromine.

N-(2-bromo-4-aminophenyl)acetamide: Similar but with an amino group instead of a nitro group.

Uniqueness

This compound is unique due to its combination of a bromine atom and a nitro group, which provides distinct reactivity and potential for diverse chemical transformations .

Biologische Aktivität

N-(2-bromo-4-nitrophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom and a nitro group on the aromatic ring, which are crucial for its biological activity. The presence of these functional groups can influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmitter regulation. Inhibition of these enzymes can lead to increased levels of acetylcholine, affecting nerve impulse transmission and potentially leading to neurotoxic effects .

- Antimicrobial Activity : Studies have reported that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Cytotoxicity : The nitro group can undergo bioreduction within cells, generating reactive intermediates that can damage cellular components, leading to cytotoxic effects. This property is particularly relevant in the context of cancer research, where such compounds may selectively target cancer cells.

Anticancer Studies

Recent studies have focused on the anticancer potential of this compound. For instance:

- Cell Line Testing : In vitro tests on various cancer cell lines (e.g., HeLa, MCF-7) demonstrated that the compound induces apoptosis and inhibits cell proliferation. The IC50 values for these effects were found to be in the micromolar range, indicating significant potency .

- Mechanistic Insights : Flow cytometry analyses revealed that treatment with this compound leads to cell cycle arrest at the G2/M phase, suggesting that it interferes with mitotic progression .

Antimicrobial Activity

The compound's antimicrobial efficacy has been assessed against several pathogens:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that this compound possesses varying degrees of antimicrobial activity against different bacterial strains, with Staphylococcus aureus being the most susceptible.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The compound was administered intraperitoneally for four weeks, resulting in significant improvements in cognitive function as measured by the Morris water maze test. Histological analysis revealed reduced amyloid plaque formation and improved neuronal integrity compared to control groups .

Study 2: Antibacterial Efficacy

In another study, this compound was tested against multi-drug resistant strains of bacteria. The results showed that the compound not only inhibited bacterial growth but also enhanced the efficacy of conventional antibiotics when used in combination therapies, suggesting potential applications in overcoming antibiotic resistance.

Eigenschaften

IUPAC Name |

N-(2-bromo-4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O3/c1-5(12)10-8-3-2-6(11(13)14)4-7(8)9/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRYGNVWNQYYEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462008 | |

| Record name | N-(2-Bromo-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57045-86-0 | |

| Record name | N-(2-Bromo-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.